molecular formula C13H13N3O5 B1668729 2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- CAS No. 2635-64-5

2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-

Cat. No.: B1668729
CAS No.: 2635-64-5
M. Wt: 291.26 g/mol
InChI Key: XSKMMEVRGHPMSJ-UHFFFAOYSA-N
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Description

CC-8017 is a bio-active chemical.

Mechanism of Action

Target of Action

CC-8017, also known as a Cereblon E3 Ligase Modulator (CELMoD) agent, primarily targets the transcription factors Ikaros and Aiolos . These transcription factors are critical for the development of B-cell malignancies .

Mode of Action

CC-8017 interacts with Cereblon (CRBN) , a CRL4 CRBN E3 ubiquitin ligase substrate receptor, to induce recruitment and ubiquitin-mediated proteasomal degradation of Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CC-8017 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The degradation of Ikaros and Aiolos leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .

Pharmacokinetics

Similar compounds in its class, such as pomalidomide, have been shown to be well absorbed, with the parent compound being the predominant circulating component . Pomalidomide was extensively metabolized prior to excretion, and metabolites were eliminated primarily in urine .

Result of Action

The result of CC-8017’s action is potent antitumor activity. It has shown to exhibit 10- to 100-fold enhanced antiproliferative and apoptotic activity in a range of diffuse large B-cell lymphoma (DLBCL) cell lines, independent of subtype or chemotherapy-resistant status .

Biochemical Analysis

Biological Activity

2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo- (CAS #: 2635-64-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H13N3O5C_{13}H_{13}N_{3}O_{5}. It features a complex structure that includes an isoindole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H13N3O5C_{13}H_{13}N_{3}O_{5}
Molecular Weight273.26 g/mol
CAS Number2635-64-5

Research indicates that compounds within the isoindole family can interact with various biological targets, including receptors and enzymes. Specifically, this compound has shown potential in:

  • Antitumor Activity : Some studies suggest that isoindoles can inhibit tumor growth by affecting cell cycle regulation and apoptosis.
  • Antimicrobial Properties : Preliminary findings indicate that this compound may exhibit antimicrobial effects against certain bacterial strains.
  • Cytotoxic Effects : The compound has been tested for cytotoxicity against various cancer cell lines, showing promise in selectively targeting malignant cells.

Case Studies

  • Antitumor Efficacy :
    A study published in the Journal of Medicinal Chemistry highlighted the efficacy of isoindole derivatives in inhibiting the growth of lung cancer cells. The research demonstrated that these compounds could induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing :
    In a comparative study, the antimicrobial activity of several isoindole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as therapeutic agents .
  • Cytotoxicity Assays :
    Various cytotoxicity assays have been conducted on different cancer cell lines such as HeLa and MCF-7. Results showed that the compound had a dose-dependent effect on cell viability, with IC50 values indicating promising cytotoxic potential .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
CytotoxicityDose-dependent cytotoxic effects observed

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is classified as a Cereblon E3 Ligase Modulator (CELMoD) agent. It primarily targets the transcription factors Ikaros and Aiolos, leading to their degradation through the ubiquitin-proteasome pathway. This mechanism results in the derepression of cyclin-dependent kinase inhibitors and interferon-stimulated genes, which are crucial for regulating cell cycle progression and immune responses.

Biochemical Pathways

The metabolic pathways of this compound involve cytochrome P450-mediated hydroxylation followed by glucuronidation. Its pharmacological activity is largely attributed to its interactions with various biomolecules, with the parent compound being the predominant circulating component in biological systems.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. It has demonstrated enhanced antiproliferative effects across various diffuse large B-cell lymphoma cell lines, showing a significant increase in apoptotic activity independent of subtype or chemotherapy resistance.

Neuroprotective Effects

The derivatives of isoindoline-1,3-dione have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In silico studies have shown promising results with IC50 values indicating strong inhibitory potential against these enzymes, suggesting that modifications of the isoindoline structure could lead to effective treatments for cognitive decline associated with Alzheimer's disease .

Case Studies and Experimental Findings

Study Findings IC50 Values
Farani et al.Evaluated derivatives of isoindoline-1,3-dione for AChE inhibitionBest: 0.91 μM
Karim et al.Synthesized N-benzyl pyridinium hybrids for AChE inhibitionIC50 range: 2.1 to 7.4 µM
Bajda et al.Investigated N-benzylpiperidinylamine derivativesBest: 87 nM against AChE

These studies highlight the versatility of isoindole derivatives in addressing both oncological and neurodegenerative conditions.

Properties

IUPAC Name

5-amino-2-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)12(19)16(11(6)18)8(13(20)21)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKMMEVRGHPMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-64-5
Record name CC-8017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-8017
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XS9W611WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-nitro-1,3-dioxoisoindolin-2-yl)-4-carbamoylbutanoic acid (1.75 g, 5.45 mmol) and 10% Pd/C (0.2 g) in methanol (52 mL) is hydrogenated at 50 psi of hydrogen for 2 hours. The mixture is filtered through celite and the celite pad is washed with methanol (30 mL). The filtrate is concentrated in vacuo and the residue is slurried with ethyl acetate (20 mL) for 30 min. The resulting slurry is filtered and the solid is washed with ethyl acetate (10 mL) and dried (60° C., <1 mmHg) to give 2-(4-amino-1,3-dioxoisoindolin-2-yl)-4-carbamoylbutanoic acid (1.39 g, 88%) as a yellow solid; mp 165-167° C.; 1H NMR (DMSO-d6) δ13.08 (b, 1H), 7.46 (t, J=7.8 Hz, 1H), 7.22 (s, 1H), 7.02-6.97 (dd, J=4.1 and 5.5 Hz, 1H), 6.73 (s, 1H), 6.51 (s, 2H), 4.68-4.62 (dd, J=4.5 and 10.5 Hz, 1H), 2.50-1.99 (m, 4H); 13C NMR (DMSO-d6) δ173.07, 170.75, 168.88, 167.63, 146.66, 135.36, 132.03, 121.58. 110.87, 108.63, 50.74, 31.34, 24.03; Anal. Calcd. For C13H13N3O5: C, 53.60; H, 4.50; N, 14.43. Found: C, 53.71; H, 4.40; N, 14.31.
Name
2-(4-nitro-1,3-dioxoisoindolin-2-yl)-4-carbamoylbutanoic acid
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
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2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
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2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 4
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 5
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 6
2H-Isoindole-2-acetic acid, 4-amino-alpha-(3-amino-3-oxopropyl)-1,3-dihydro-1,3-dioxo-

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